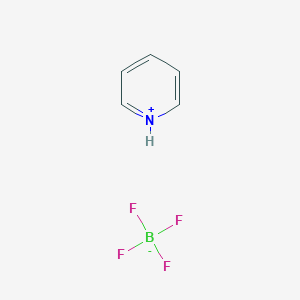

Pyridinium tetrafluoroborate

描述

Pyridinium tetrafluoroborate is a type of pyridinium salt . It has been used as a cyanylation reagent for protein sulfhydryl groups and to prepare protein-polysaccharide conjugates . It’s also employed as an activating agent for polysaccharide resins and conjugation of lipopolysaccharides while retaining endotoxic activity .

Synthesis Analysis

An efficient two-step approach to 2-fluoroallyl amines was developed that involves the synthesis of (2-fluoroallyl)pyridinium tetrafluoroborates from readily available gem-bromofluorocyclopropanes . Another study reported a continuous-flow synthesis of pyrylium tetrafluoroborates, which could be applied to the synthesis of Katritzky salts .Molecular Structure Analysis

Pyridinium salts are structurally diverse and are quite familiar structures in many natural products and bioactive pharmaceuticals .Chemical Reactions Analysis

Pyridinium salts have played an intriguing role in a wide range of research topics. They have been highlighted for their synthetic routes, reactivity, and their importance as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors . (2-Fluoroallyl)pyridinium tetrafluoroborates have been used as novel and stable 2-fluoroallyl electrophiles for Pd-catalyzed allylic substitution .Physical and Chemical Properties Analysis

A single crystal of this compound was analyzed using differential thermal analysis, revealing two solid-solid phase transitions at 205 and 240 K . The real part of the dielectric permittivity was measured between 190 and 290 K .安全和危害

未来方向

Pyridinium tetrafluoroborate and its derivatives have potential applications in various fields. For instance, (2-Fluoroallyl)pyridinium tetrafluoroborates have been used as novel fluorinated electrophiles for Pd-catalyzed allylic substitution . Another study reported the use of pyrylium tetrafluoroborates in the synthesis of Katritzky salts . These studies suggest potential future directions in the application of this compound in organic synthesis and materials science.

属性

CAS 编号 |

505-07-7 |

|---|---|

分子式 |

C5H6BF4N |

分子量 |

166.91 g/mol |

IUPAC 名称 |

pyridin-1-ium;tetrafluoroborate |

InChI |

InChI=1S/C5H5N.BF4/c1-2-4-6-5-3-1;2-1(3,4)5/h1-5H;/q;-1/p+1 |

InChI 键 |

XQWGWUVFHYKJNZ-UHFFFAOYSA-O |

规范 SMILES |

[B-](F)(F)(F)F.C1=CC=[NH+]C=C1 |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-[4-[(Methylsulfonyl)amino]phenyl]ethyl]-1H-imidazole](/img/structure/B8347609.png)

![N-methoxy-N,1-dimethyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B8347675.png)

![7-Chloro-2-propyl-thiazolo[5,4-b]pyridine](/img/structure/B8347681.png)

![1-[1-(4-Methoxy-2,3-dimethyl-phenyl)-ethyl]-piperazine](/img/structure/B8347694.png)

![N-[2-(hydroxymethyl)-1H-indol-5-yl]acetamide](/img/structure/B8347695.png)